molecular formula C15H21N3O B11805416 4-Amino-1-cyclohexyl-5-(pyridin-3-yl)pyrrolidin-2-one

4-Amino-1-cyclohexyl-5-(pyridin-3-yl)pyrrolidin-2-one

Cat. No.: B11805416
M. Wt: 259.35 g/mol
InChI Key: DEVQHIRVQKIZIX-UHFFFAOYSA-N
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Description

4-Amino-1-cyclohexyl-5-(pyridin-3-yl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine rings are widely used in medicinal chemistry due to their ability to interact with various biological targets

Preparation Methods

The synthesis of 4-Amino-1-cyclohexyl-5-(pyridin-3-yl)pyrrolidin-2-one typically involves the construction of the pyrrolidine ring followed by functionalization. One common synthetic route involves the reaction of cyclohexylamine with a pyridine derivative under specific conditions to form the desired product. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

4-Amino-1-cyclohexyl-5-(pyridin-3-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Amino-1-cyclohexyl-5-(pyridin-3-yl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-1-cyclohexyl-5-(pyridin-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 4-Amino-1-cyclohexyl-5-(pyridin-3-yl)pyrrolidin-2-one include other pyrrolidine derivatives such as pyrrolidine-2-one and pyrrolidine-2,5-diones. These compounds share structural similarities but may differ in their biological activity and applications. The uniqueness of this compound lies in its specific functional groups and their arrangement, which can lead to distinct interactions with biological targets .

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

4-amino-1-cyclohexyl-5-pyridin-3-ylpyrrolidin-2-one

InChI

InChI=1S/C15H21N3O/c16-13-9-14(19)18(12-6-2-1-3-7-12)15(13)11-5-4-8-17-10-11/h4-5,8,10,12-13,15H,1-3,6-7,9,16H2

InChI Key

DEVQHIRVQKIZIX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(C(CC2=O)N)C3=CN=CC=C3

Origin of Product

United States

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